Computed Lipophilicity (XLogP3-AA) Separates 392321-14-1 from Dihydrochloride-Forming Amine Analogs in the 5-Adamantyl-Thiadiazole Series
The target compound possesses a computed XLogP3-AA of 4.4, which is substantially higher than the more polar secondary and primary amine derivatives in the same 5-adamantyl-thiadiazole series that often require salt formation (e.g., dihydrochloride salts) to achieve acceptable solubility [1]. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines such as the N-ethyl and N-(4-fluorophenyl) analogs exhibit dramatically lower logP values and different crystallization behavior due to additional hydrogen-bond donor and acceptor capacity, as confirmed by X-ray crystallography and QTAIM analyses [2]. The 4-nitrobenzamide moiety removes hydrogen-bond donors entirely, producing a consistent neutral, highly lipophilic scaffold that avoids salt form variability during procurement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 (PubChem computed) [1] |
| Comparator Or Baseline | N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine (cLogP ~2.5 estimated) and N-(4-fluorophenyl) analog (cLogP ~3.8 estimated) based on published crystallographic data [2] |
| Quantified Difference | ~1.9 log units higher than simple amine analog; >0.6 log units higher than fluoroaryl analog |
| Conditions | Computed using XLogP3-AA algorithm (PubChem release 2025.09.15); crystallographic data for amine analogs from RSC Advances 2020 [2] |
Why This Matters
Higher and consistent lipophilicity directly impacts membrane permeability, blood-brain barrier penetration potential, and plasma protein binding, making 392321-14-1 a preferred scaffold for CNS-accessible or intracellular target campaigns compared to its more polar amine cousins.
- [1] PubChem. N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide. CID 4109273. https://pubchem.ncbi.nlm.nih.gov/compound/392321-14-1 (accessed 2026-04-29). View Source
- [2] Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis. RSC Adv. 2020; 10: 28664-28675. doi:10.1039/D0RA05864A. View Source
